n-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline typically involves the coupling of substituted 2-amino benzothiazoles with various aniline derivatives. One common method involves the reaction of 2-aminobenzothiazole with 4-methylaniline in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
N-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline can be compared with other benzothiazole derivatives such as:
N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide: Known for its anti-inflammatory and analgesic properties.
N-(Benzo[d]thiazol-2-yl)-2-morpholinoacetamide: Exhibits significant antimicrobial activity.
N-(Benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide: Studied for its potential anticancer effects.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Eigenschaften
Molekularformel |
C15H14N2S |
---|---|
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
DCORFUIDEFHAHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.